2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(furan-2-ylmethyl)acetamide is a synthetic organic compound that features a complex structure combining a chlorophenyl group, a pyrimidinone ring, and a furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(furan-2-ylmethyl)acetamide typically involves multi-step organic reactions
Pyrimidinone Core Synthesis: The pyrimidinone ring can be synthesized via a condensation reaction between a β-keto ester and urea under acidic or basic conditions.
Chlorophenyl Group Introduction: The chlorophenyl group is often introduced through a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the pyrimidinone intermediate.
Furan-2-ylmethyl Side Chain Addition: The final step involves the alkylation of the pyrimidinone derivative with a furan-2-ylmethyl halide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild oxidative conditions.
Reduction: The pyrimidinone ring can be reduced to a dihydropyrimidine under hydrogenation conditions.
Substitution: The chlorophenyl group can participate in further substitution reactions, such as halogen exchange or nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydropyrimidines.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(furan-2-ylmethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure, which may interact with various biological targets.
Biological Studies: Its interactions with enzymes and receptors can be studied to understand its mechanism of action.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(furan-2-ylmethyl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. The chlorophenyl group may facilitate binding to hydrophobic pockets in proteins, while the pyrimidinone ring can participate in hydrogen bonding and other interactions. The furan moiety may enhance the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(phenylmethyl)acetamide: Similar structure but with a phenylmethyl group instead of a furan-2-ylmethyl group.
2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide: Contains a thiophene ring instead of a furan ring.
Uniqueness
The presence of the furan-2-ylmethyl group in 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(furan-2-ylmethyl)acetamide distinguishes it from other similar compounds, potentially offering unique interactions and properties that can be leveraged in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)-6-oxopyrimidin-1-yl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c18-13-5-3-12(4-6-13)15-8-17(23)21(11-20-15)10-16(22)19-9-14-2-1-7-24-14/h1-8,11H,9-10H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQJJYRGALOPEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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